An In-Depth Technical Guide to Bromoacetamido-PEG4-Acid: Structure, Properties, and Applications in Bioconjugation
An In-Depth Technical Guide to Bromoacetamido-PEG4-Acid: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG4-Acid is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and targeted protein degradation. This guide provides a comprehensive overview of its chemical structure, properties, and key applications, with a focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and workflow diagrams are presented to facilitate its practical implementation in a research setting.
Chemical Structure and Properties
Bromoacetamido-PEG4-Acid possesses a discrete polyethylene (B3416737) glycol (PEG) spacer of four ethylene (B1197577) glycol units, flanked by a bromoacetamide group and a carboxylic acid. This unique architecture imparts desirable characteristics for bioconjugation, including enhanced water solubility and reduced steric hindrance.[1]
The bromoacetamide moiety is a highly reactive functional group that selectively forms a stable thioether bond with sulfhydryl groups, commonly found in cysteine residues of proteins and peptides.[2] The terminal carboxylic acid can be readily activated to react with primary amines, such as those on lysine (B10760008) residues, to form a stable amide bond.[3][4]
A summary of the key chemical and physical properties of Bromoacetamido-PEG4-Acid is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1807518-67-7 | [5][6] |
| Molecular Formula | C13H24BrNO7 | [5] |
| Molecular Weight | 386.24 g/mol | [5] |
| Appearance | Varies (consult supplier datasheet) | |
| Purity | Typically >95% | [7] |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage Conditions | -20°C, desiccated | [6] |
| Elemental Analysis | C: 40.43%, H: 6.26%, Br: 20.69%, N: 3.63%, O: 29.00% | [3] |
| SMILES | O=C(O)CCOCCOCCOCCOCCNC(=O)CBr | [6] |
| InChI Key | LMFYGPXSVUULRZ-UHFFFAOYSA-N | [3] |
Applications in Bioconjugation
The dual reactivity of Bromoacetamido-PEG4-Acid makes it a versatile linker for a variety of bioconjugation applications. Its primary utility lies in its ability to conjugate molecules to proteins, peptides, and other biomolecules.
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, Bromoacetamido-PEG4-Acid can serve as a linker to attach a cytotoxic drug to a monoclonal antibody. The bromoacetamide group can react with a free cysteine on the antibody, while the carboxylic acid can be coupled to an amine-containing drug. The PEG4 spacer enhances the solubility and pharmacokinetic profile of the resulting ADC.[8][9]
Proteolysis Targeting Chimeras (PROTACs)
Bromoacetamido-PEG4-Acid is widely used as a linker in the synthesis of PROTACs.[5][8] A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Bromoacetamido-PEG4-Acid can be used to connect a ligand that binds to the target protein with a ligand that binds to the E3 ligase.
Experimental Protocols
The following are detailed, generalized protocols for the two key reactions involving Bromoacetamido-PEG4-Acid. Researchers should optimize these protocols for their specific molecules and experimental conditions.
Protocol for Amine Coupling via Carboxylic Acid Activation
This protocol describes the conjugation of the carboxylic acid moiety of Bromoacetamido-PEG4-Acid to a primary amine-containing molecule using the carbodiimide (B86325) crosslinker EDC in the presence of N-hydroxysuccinimide (NHS).
Materials:
-
Bromoacetamido-PEG4-Acid
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Dissolve Reactants: Dissolve Bromoacetamido-PEG4-Acid in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL. In a separate tube, dissolve the amine-containing molecule in the Reaction Buffer.
-
Activate Carboxylic Acid: Add a 1.5 to 5-fold molar excess of EDC and NHS to the Bromoacetamido-PEG4-Acid solution. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Conjugation: Immediately add the activated Bromoacetamido-PEG4-Acid solution to the amine-containing molecule solution. A 1.1 to 1.5-fold molar excess of the activated linker is typically used. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quench Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to stop the reaction and quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography to remove unreacted reagents and byproducts.
-
Characterization: Characterize the final conjugate by methods such as LC-MS and SDS-PAGE to confirm conjugation and purity.
Protocol for Thiol-Reactive Conjugation
This protocol describes the reaction of the bromoacetamide group of a Bromoacetamido-PEG4-Acid conjugate with a thiol-containing molecule, such as a protein with a free cysteine residue.
Materials:
-
Bromoacetamido-PEG4-Acid conjugated to a molecule of interest
-
Thiol-containing molecule (e.g., protein, peptide)
-
Reaction Buffer (e.g., Phosphate buffer, pH 7.5-8.5)
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Purification system (e.g., desalting column, dialysis)
Procedure:
-
Prepare Thiol-Containing Molecule: If the thiol groups on the protein are oxidized, they may need to be reduced prior to conjugation. This can be achieved by incubating the protein with a reducing agent like TCEP. Subsequently, remove the reducing agent using a desalting column.
-
Dissolve Reactants: Dissolve the Bromoacetamido-PEG4-Acid conjugate in the Reaction Buffer. Dissolve the thiol-containing molecule in the same buffer.
-
Conjugation: Add the Bromoacetamido-PEG4-Acid conjugate to the thiol-containing molecule. A 5 to 20-fold molar excess of the bromoacetamide-containing molecule is typically used. The reaction is generally carried out at room temperature for 2-4 hours or overnight at 4°C. The progress of the reaction can be monitored by LC-MS.
-
Quench Reaction: Add a quenching reagent such as L-cysteine or 2-mercaptoethanol (B42355) to a final concentration of ~50 mM to react with any unreacted bromoacetamide groups.
-
Purification: Purify the conjugate using a desalting column, dialysis, or other appropriate chromatography techniques to remove excess reagents.
-
Characterization: Analyze the final conjugate by techniques such as SDS-PAGE, mass spectrometry, and functional assays to determine the degree of labeling and confirm that the biological activity of the protein is retained.
Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate key logical relationships and experimental workflows involving Bromoacetamido-PEG4-Acid.
Caption: PROTAC Mechanism of Action
Caption: ADC Synthesis Workflow
Conclusion
Bromoacetamido-PEG4-Acid is a highly valuable and versatile tool for researchers in drug development and bioconjugation. Its well-defined structure, favorable physicochemical properties, and dual reactivity enable the precise and efficient construction of complex biomolecules such as ADCs and PROTACs. The protocols and workflows provided in this guide serve as a foundation for the successful application of this important crosslinker in innovative research endeavors. As with any chemical reagent, researchers should consult the supplier's safety data sheet (SDS) before use and handle the compound with appropriate personal protective equipment in a laboratory setting.
References
- 1. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 2. Bromoacetamido-PEG4-acid - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. broadpharm.com [broadpharm.com]
- 8. biorbyt.com [biorbyt.com]
- 9. Bromoacetamido-PEG-Acid | Acid-PEG-Bromoacetamido | AxisPharm [axispharm.com]
